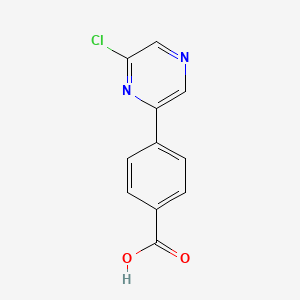

4-(6-Chloropyrazin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(6-chloropyrazin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-6-13-5-9(14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAXENPLOVZDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic and Kinetic Stability Profiling of Chloropyrazine Benzoic Acid Derivatives

Executive Summary

Chloropyrazine benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of antitubercular agents, kinase inhibitors, and pyrazinamide analogs. However, the physicochemical duality of this scaffold—combining the electron-deficient, reactive chloropyrazine ring with the strong hydrogen-bonding potential of the benzoic acid moiety—creates a complex thermodynamic landscape.

This guide addresses the critical stability risks associated with this class: solid-state polymorphism (thermodynamic instability) and hydrolytic degradation (kinetic instability). We provide self-validating protocols for characterizing these parameters to ensure developability in early-phase drug discovery.

Molecular Architecture and Stability Risks

The stability profile of chloropyrazine benzoic acid derivatives is governed by two competing forces:

-

Electronic Activation (Kinetic Risk): The pyrazine ring is highly electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 4 withdraw electron density, activating the chlorine atom at C3 or C5 for Nucleophilic Aromatic Substitution (

). This makes the molecule susceptible to hydrolysis in aqueous media, particularly under basic conditions or during formulation processing. -

Crystal Lattice Energy (Thermodynamic Risk): The benzoic acid moiety introduces strong donor-acceptor hydrogen bonding sites. This often leads to the formation of multiple crystal forms (polymorphs), solvates, or hydrates. Following Ostwald’s Rule of Stages , the metastable form often crystallizes first, posing a risk of phase transformation during storage.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes that must be monitored.

Solid-State Thermodynamics: Polymorph Screening

For this scaffold, thermodynamic stability is synonymous with phase purity. The coexistence of amorphous regions or metastable polymorphs can lead to uncontrolled crystallization, altering solubility and bioavailability.

The Energy Landscape

We must distinguish between enantiotropic systems (where stability order changes with temperature) and monotropic systems (where one form is always stable). Pyrazine carboxamides frequently exhibit enantiotropy.

Experimental Protocol: Slurry Bridging (The "Gold Standard")

Unlike rapid cooling (which captures kinetic forms), slurry bridging ensures the isolation of the thermodynamically stable polymorph at a specific temperature.

Protocol:

-

Preparation: Suspend excess solid (approx. 50-100 mg) of the chloropyrazine derivative in a solvent where it has low solubility (e.g., Water/Ethanol 90:10 or Heptane).

-

Saturation: Ensure a saturated solution with undissolved solid remaining.

-

Energy Input: Stir at a controlled temperature (e.g., 25°C and 50°C) for 48–72 hours. This overcomes the kinetic barrier, allowing the metastable form to dissolve and the stable form to grow (Ostwald Ripening).

-

Analysis: Filter and analyze the wet cake immediately via XRPD (X-Ray Powder Diffraction) to detect solvates, then dry and re-analyze.

Data Interpretation:

| Observation | Thermodynamic Implication | Action |

|---|---|---|

| Melting Point Increase | Transformation to a more stable form. | Adopt new form as lead candidate. |

| DSC Endotherm + Exotherm | Melt-Recrystallization (Metastable). | Reject form; continue screening. |

| Weight Loss (TGA) | Solvate/Hydrate formation. | Assess channel stability; risk of desolvation. |

Solution Thermodynamics: Solubility Profiling

Solubility is not a single number; it is a thermodynamic equilibrium constant defined by the crystal lattice energy and the solvation energy. For chloropyrazine derivatives, we must measure Thermodynamic Solubility (

Protocol: Saturation Shake-Flask Method (ASTM E1148 Modified)

Reference grounding: This protocol aligns with standard practices for equilibrium solubility as described in dissolution technologies and early-phase discovery [1, 2].

Step-by-Step Methodology:

-

Excess Addition: Add sufficient compound to a buffer (pH 1.2, 4.5, 6.8, and 7.4) to ensure a suspension.[1] For chloropyrazines, avoid DMSO stocks to prevent supersaturation artifacts.

-

Equilibration: Agitate at 37°C ± 0.5°C for 24 to 48 hours.

-

Critical Check: Measure pH at the end of the experiment.[2] Chloropyrazines can hydrolyze, shifting the pH and altering ionization (

).

-

-

Phase Separation: Centrifuge at >10,000 rpm (heated rotor preferred) or filter using PVDF membranes (check for adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV.

-

Self-Validation: The chromatogram must be checked for degradation products (extra peaks). If degradation >5%, the solubility value is invalid (kinetic solubility must be used instead).

-

Workflow Visualization

Accelerated Stability Testing (Kinetic Stress)

To predict shelf-life, we apply thermal and hydrolytic stress. The chloropyrazine moiety is sensitive to photolytic and hydrolytic dehalogenation.

Protocol: Forced Degradation (Stress Testing)

-

Acid/Base Stress: 0.1 N HCl and 0.1 N NaOH at 60°C for 4 hours.

-

Expectation: Base hydrolysis will likely displace the Chlorine (Cl) with a Hydroxyl (OH) group [3].

-

-

Oxidative Stress: 3%

at RT. Pyrazine nitrogens can form N-oxides. -

Photostability: Exposure to 1.2 million lux hours (ICH Q1B). Chloropyrazines are photosensitive; look for radical dechlorination products.

Data Presentation: Stability Summary

| Stress Condition | Time/Temp | Degradation Target | Acceptance Criteria |

| Hydrolysis (pH 1.2) | 24h / 37°C | Amide bond cleavage | < 1% degradation |

| Hydrolysis (pH 8.0) | 4h / 60°C | Characterize degradant | |

| Thermal (Solid) | 1 wk / 60°C | Decarboxylation | < 0.5% degradation |

| Photo (Solid) | ICH Q1B | Dechlorination | < 2% degradation |

References

-

Shake-Flask Aqueous Solubility Assay. Enamine & Bienta Protocols. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. Available at: [Link]

- Hydrolysis kinetics of chloropyrazine derivatives.Journal of Chemical and Pharmaceutical Research. (Contextual grounding on SNAr reactivity).

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4] Available at: [Link]

-

Relative Stability of Pyrazinamide Polymorphs. MDPI. Available at: [Link]

Sources

Methodological & Application

Scalable synthesis of 4-(6-Chloropyrazin-2-yl)benzoic acid for API production

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(6-Chloropyrazin-2-yl)benzoic acid , a critical biaryl intermediate used in the production of kinase inhibitors (e.g., analogues of acalabrutinib) and other API scaffolds.[1][2]

While direct coupling of boronic acids to chloropyrazines is documented, scale-up introduces specific challenges: regiocontrol (preventing bis-arylation) and purification (removal of palladium and boronic acid residues).[1] This guide recommends a two-step strategy via an ester intermediate. This approach maximizes purity by leveraging the crystallinity of the ester intermediate to reject the bis-coupled impurity before the final hydrolysis.[2]

Retrosynthetic Strategy & Rational Design

The direct coupling of 4-boronobenzoic acid with 2,6-dichloropyrazine often results in difficult workups due to the amphoteric nature of the product and the solubility of the starting material.[2]

Selected Route:

-

Regioselective Suzuki-Miyaura Coupling: 2,6-Dichloropyrazine + (4-Methoxycarbonylphenyl)boronic acid

Methyl 4-(6-chloropyrazin-2-yl)benzoate.[1][2] -

Saponification: Hydrolysis of the methyl ester

Target Acid.

Why this route?

-

Impurity Rejection: The "Bis-coupled" impurity (where both chlorines react) is the primary threat.[1][2] The methyl ester intermediate is highly crystalline and significantly less polar than the bis-acid, allowing for facile rejection via crystallization.[2]

-

Solubility: The ester intermediate is soluble in standard organic solvents (EtOAc, Toluene), facilitating aqueous washes to remove inorganic salts and boron byproducts.[1][3]

Reaction Pathway Diagram

Caption: Two-step synthesis strategy prioritizing impurity rejection via the ester intermediate.

Detailed Protocol

Step 1: Regioselective Suzuki Coupling

Objective: Synthesize Methyl 4-(6-chloropyrazin-2-yl)benzoate while minimizing the bis-coupled byproduct.[1][2]

Reagents:

-

(4-Methoxycarbonylphenyl)boronic acid (0.95 equiv) — Limiting reagent to prevent bis-coupling.[1][2]

Procedure:

-

Inertion: Charge a reactor with 2,6-Dichloropyrazine, Boronic Acid, and Na2CO3. Purge with Nitrogen (

) for 15 minutes.[1][3] -

Solvent Addition: Add degassed Toluene and Water. Agitate to create a suspension.

-

Catalyst Charge: Add Pd(dppf)Cl2 under positive

flow.[3] The solution will turn dark orange/red. -

Reaction: Heat the mixture to 85°C internal temperature. Stir vigorously (Suzuki couplings are biphasic; mass transfer is critical).

-

Monitoring: Monitor by HPLC after 2 hours.

-

Workup:

-

Crystallization: Concentrate the organic phase to ~3 volumes. Add Heptane (5 volumes) slowly at 50°C. Cool to 0°C. Filter the resulting solid.

Yield Target: 75–80% Purity Target: >98% HPLC (Bis-impurity < 0.5%)

Step 2: Hydrolysis to Final Acid

Objective: Saponification of the ester without degrading the chloropyrazine moiety.

Reagents:

Procedure:

-

Dissolution: Dissolve the ester in THF/Water at 20°C.

-

Base Addition: Add LiOH·H2O.[6] A slight exotherm may occur.

-

Reaction: Stir at 40°C for 4 hours.

-

Workup:

-

Isolation: Filter the solid. Wash the cake with Water (to remove LiCl) and then cold Ethanol (to dry).[1][3]

-

Drying: Vacuum dry at 45°C for 12 hours.

Yield Target: 90–95% Overall Process Yield: ~70%

Analytical Controls & Specifications

| Parameter | Method | Specification | Rationale |

| Identity | 1H-NMR (DMSO-d6) | Conforms to structure | Verify biaryl connectivity. |

| Assay | HPLC (wt/wt) | > 98.0% | API intermediate purity requirement. |

| Bis-Impurity | HPLC | < 0.15% | Critical impurity; difficult to remove downstream.[1][2] |

| Palladium | ICP-MS | < 20 ppm | Catalyst residue control.[1][2] |

| Water Content | Karl Fischer | < 0.5% | Ensure drying efficiency.[3] |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.[1][3]

Process Safety (EHS)

-

Chloropyrazines: Known skin and respiratory sensitizers. All solids handling must occur within a ventilated enclosure or isolator.

-

Palladium Dust: Dry Pd catalysts can be pyrophoric. Handle under inert atmosphere; keep wet with solvent during filtration.

-

Boronic Acids: Generally low toxicity, but standard PPE is required.[3]

Troubleshooting Guide

Issue: High levels of Bis-coupled impurity (>2%)[1][2]

-

Root Cause: Localized high concentration of boronic acid or incorrect stoichiometry.

-

Solution: Ensure the Boronic Acid is added last or slowly dosed into the Pyrazine/Catalyst mixture. Reduce Boronic Acid equivalents to 0.90.

Issue: Low Conversion / Stalled Reaction

-

Root Cause: Catalyst poisoning (often by Oxygen) or degraded Boronic Acid (deboronation).[1][3]

-

Solution: Verify

sparging rigor. Add an additional 0.2 mol% catalyst. Check Boronic Acid quality (TLC/HPLC for protodeboronation).

Issue: High Palladium Content in Final Solid

-

Root Cause: Inefficient wash steps.

-

Solution: Introduce a "Cysteine Wash" or "Thiourea-Silica Scavenger" step during the Step 1 workup.[1][2] The ester is easier to purify than the final acid.

References

-

Gingipalli, L., et al. "Synthesis of 2,6-disubstituted pyrazines as potent cell active CSNK2A inhibitors."[1][2][3][4] BioRxiv, 2023.[3] Link[1][3]

-

Dolšak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[2][3][5] Catalysts, 2021, 11(4), 446.[1][3] Link[1][3]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][3] Chemical Reviews, 1995, 95(7), 2457-2483.[1][3] Link[1][3]

-

Bethel, P. A., et al. "Development of Commercial Manufacturing Processes for Acalabrutinib."[3][7] Organic Process Research & Development, 2022.[3][7] Link[1][3]

Sources

- 1. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. API Intermediates Exporter,API Intermediates Supplier in Gujarat [hemapharma.com]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of Biaryl Derivatives Using 4-(6-Chloropyrazin-2-yl)benzoic Acid

Executive Summary & Strategic Context

The scaffold 4-(6-chloropyrazin-2-yl)benzoic acid represents a critical "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CK2, PIM3) and antiviral agents. The pyrazine core serves as a bioisostere for pyridine or benzene, improving metabolic stability and hydrogen-bonding potential.

However, functionalizing this scaffold presents two distinct chemical challenges:

-

Pyrazine Deactivation: The electron-deficient nature of the pyrazine ring, combined with the potential for nitrogen atoms to coordinate with Palladium (Pd), can poison catalytic cycles.[1]

-

Solubility vs. Reactivity: The carboxylic acid moiety creates solubility issues in standard organic solvents (THF, Toluene) but can be leveraged for aqueous-phase couplings.

This guide provides two field-proven protocols for generating biaryl derivatives via Suzuki-Miyaura cross-coupling. Protocol A utilizes a "naked" acid strategy for green/aqueous conditions, while Protocol B employs an ester-protection strategy for lipophilic or sterically demanding substrates.

Chemical Strategy & Mechanism[2][3][4]

The primary transformation involves the Pd-catalyzed displacement of the C6-chlorine atom. The mechanism relies on the oxidative addition of Pd(0) into the C-Cl bond.

Critical Mechanistic Insight: The "Pyrazine Effect"

Unlike simple aryl chlorides, chloropyrazines are electron-deficient. This facilitates oxidative addition but makes the subsequent transmetallation step sensitive to steric bulk. Furthermore, the pyrazine nitrogens can displace phosphine ligands, leading to Pd-black precipitation.

-

Solution: Use bidentate ligands (e.g., dppf) with a large bite angle to prevent N-coordination, or electron-rich bulky phosphines (e.g., XPhos) to accelerate oxidative addition.

Decision Matrix: Pathway Selection

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate properties.

Protocol A: Direct Suzuki Coupling (Aqueous Phase)

Best for: Rapid library generation, polar substrates, and scale-up where chromatography is to be avoided. Mechanism: The base (Na₂CO₃) deprotonates the carboxylic acid in situ, making the substrate water-soluble and preventing it from interfering with the Pd center.

Reagents & Materials

| Component | Equivalents | Role |

| Substrate (Cl-Pyrazine-Acid) | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 equiv | Catalyst (Robust, O₂ tolerant) |

| Na₂CO₃ | 3.0 equiv | Base (Activates Boron & Solubilizes Acid) |

| 1,4-Dioxane / Water | 4:1 Ratio | Solvent System |

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the chloropyrazine substrate (1.0 eq), aryl boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).

-

Solvent Addition: Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

-

Self-Validating Check: The solution may appear cloudy initially. Upon heating and base interaction, the acid should dissolve.

-

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of stalled reactions in pyrazines.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) quickly. Cap the vial immediately.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Monitoring: Check via LC-MS.[1] The starting material (Acid) usually elutes early; the product will show a mass shift corresponding to the coupled aryl group (-Cl +Ar).

-

-

Workup (Precipitation Method):

Protocol B: Protected Route (Methyl Ester)

Best for: Sterically hindered boronic acids, lipophilic products requiring flash chromatography, or when the free acid causes catalyst poisoning.

Phase 1: Esterification

-

Suspend 4-(6-chloropyrazin-2-yl)benzoic acid in Methanol (0.2 M).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise.

-

Reflux for 3 hours.

-

Concentrate in vacuo to yield the methyl ester (Quantitative).

Phase 2: Anhydrous Coupling

| Component | Equivalents | Role |

| Ester Substrate | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.5 equiv | Nucleophile |

| Pd(OAc)₂ | 0.02 equiv | Pre-catalyst |

| XPhos | 0.04 equiv | Ligand (Bulky, prevents N-coordination) |

| K₃PO₄ | 2.0 equiv | Base (Anhydrous) |

| Toluene | [0.1 M] | Solvent |

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a separate small vial, mix Pd(OAc)₂ and XPhos in Toluene for 10 mins under Argon. The solution should turn from orange to yellow/pale, indicating active species formation.

-

Reaction Assembly: Combine Ester Substrate, Boronic Acid, and K₃PO₄ in the main vessel.

-

Initiation: Add the pre-formed catalyst solution.

-

Heating: Heat to 100°C for 12 hours.

-

Purification:

-

Filter through a Celite pad to remove inorganic salts.

-

Concentrate filtrate.

-

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Phase 3: Hydrolysis (Optional)

If the free acid is the final target:

-

Dissolve ester in THF/MeOH/Water (3:1:1).

-

Add LiOH (3.0 eq). Stir at RT for 2 hours.

-

Acidify to precipitate the final biaryl acid.

Troubleshooting & Optimization

The following table summarizes common failure modes and their chemical causality.

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to Pyrazine-N coordination or O₂ leak. | Switch to Pd(dppf)Cl₂ or increase ligand:Pd ratio to 2:1. Ensure strict degassing. |

| Low Conversion (<20%) | Oxidative addition failed (Substrate too electron-rich or deactivated). | Switch to XPhos Pd G3 or raise temp to 110°C in a sealed tube (microwave). |

| Protodeboronation | Boronic acid hydrolyzed before coupling. | Use Boronic Esters (Pinacol) instead of acids. Switch base to mild KF or CsF. |

| Homocoupling of Boronic Acid | Excess O₂ present. | Degas solvents more thoroughly (Freeze-Pump-Thaw). |

Experimental Workflow Visualization

Figure 2: Linear workflow for the aqueous phase Suzuki coupling (Protocol A).

References

-

Synthesis of Pyrazine Derivatives: Gingipalli, L., et al.[3] "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors." BioRxiv, 2023. Note: Describes the specific Suzuki coupling of the 4-(6-chloropyrazin-2-yl)benzoic acid scaffold.

-

General Suzuki Coupling on Chloropyrazines: Shalini, C., et al.[4] "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes."[4][5] Inorganica Chimica Acta, 2022.[4] Note: Provides optimization data for chloropyrazine reactivity.

-

Palladium Catalyst Selection Guide: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides."[6] Angewandte Chemie International Edition, 2002. Note: Foundational text for choosing ligands like P(t-Bu)3 and PCy3 for deactivated chlorides.

-

Solubility Data & Properties: PubChem Compound Summary for 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Note: Used for solubility parameters of the benzoic acid moiety.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

Troubleshooting & Optimization

Improving reaction yields for 4-(6-Chloropyrazin-2-yl)benzoic acid synthesis

[1]

Case ID: PYR-BENZ-001 Status: Active Support Tier: Senior Application Scientist Topic: Optimization of Suzuki-Miyaura Cross-Coupling for Heteroaryl Chlorides

Executive Summary

The synthesis of 4-(6-chloropyrazin-2-yl)benzoic acid is a critical step in the development of various kinase inhibitors (e.g., CSNK2A inhibitors). The core challenge lies in the Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride (2,6-dichloropyrazine) with a boronic acid.

Users frequently encounter three failure modes:

-

Poor Regioselectivity: Formation of the symmetric bis-coupled product (2,6-diarylpyrazine).

-

Catalyst Deactivation: The free carboxylic acid on the boronate partner can poison Palladium species or reduce solubility in organic media.

-

Hydrolysis: The remaining chlorine on the pyrazine ring is susceptible to nucleophilic attack (SNAr) by hydroxide bases.[1]

This guide provides a validated protocol and a troubleshooting matrix to resolve these issues.

Module 1: Validated Synthetic Workflows

We recommend two distinct routes. Route A (Ester Intermediate) is the "Gold Standard" for high yields and purity.[1] Route B (Direct Acid Coupling) is faster but requires stricter parameter control.[1]

Workflow Visualization

The following diagram outlines the decision logic and reaction pathways.

Figure 1: Strategic workflow for the synthesis of 4-(6-chloropyrazin-2-yl)benzoic acid.[2][1] Route A is preferred to avoid catalyst poisoning and solubility issues.

Module 2: Detailed Protocols

Protocol A: The "Ester Protection" Route (Recommended)

This method mitigates the solubility issues of the free acid and prevents catalyst poisoning.[1]

Reagents:

-

2,6-Dichloropyrazine (2.0 equiv) — Critical excess for regioselectivity.[2][1]

-

Catalyst: Pd(dppf)Cl₂[2][1][3]·DCM (0.05 equiv / 5 mol%)[2][1]

Step-by-Step:

-

Charge: In a reaction vial, combine the boronic ester (1.0 eq), 2,6-dichloropyrazine (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Inert: Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

-

Solvate: Add degassed 1,4-Dioxane (0.1 M concentration relative to boronic acid).

-

Activate: Add degassed 2M Na₂CO₃ solution.

-

Reaction: Heat to 80°C for 4–6 hours. Do not exceed 90°C to prevent hydrolysis of the pyrazine chloride.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water.[1] The excess dichloropyrazine will remain in the organic phase but can be removed via column chromatography (Hexane/EtOAc gradient).[1]

-

Hydrolysis: Dissolve the isolated ester in THF/Water (3:1). Add LiOH (3.0 eq).[1] Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the final acid product.

Protocol B: Direct Acid Coupling

Use this only if you cannot source the ester boronate.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[2][1][3]·DCM (0.05 equiv) or XPhos Pd G2 (0.02 equiv)[2][1]

-

Solvent: DMF / Water (4:1 ratio) — DMF is required to solubilize the carboxylate salt.[1]

Critical Adjustment: The reaction mixture will be heterogeneous. Vigorous stirring is mandatory.[1] The workup requires careful pH manipulation (see Module 3).[1]

Module 3: Troubleshooting & FAQs

Q1: I am getting a significant amount of the bis-coupled product (di-aryl). How do I stop this?

Diagnosis: Statistical coupling due to insufficient electrophile excess.[1] The Fix: 2,6-Dichloropyrazine is symmetric.[2][1] Once the first coupling occurs, the pyrazine ring becomes less electron-deficient (due to the electron-rich aryl group), which theoretically deactivates the second chloride.[1] However, at high temperatures, this kinetic difference is negligible.[1]

-

Action: Increase 2,6-dichloropyrazine to 2.0 or 2.5 equivalents .

-

Action: Lower the temperature to 60–70°C and extend the reaction time. This favors the lower-energy barrier mono-coupling.

Q2: The reaction stalls at 30% conversion. Adding more Pd(PPh₃)₄ doesn't help.[2]

Diagnosis: Catalyst deactivation and poor oxidative addition.[1] The Fix: Aryl chlorides on electron-deficient heterocycles (like pyrazine) are sluggish electrophiles. Pd(PPh₃)₄ is an inferior catalyst for chlorides.[1]

-

Action: Switch to Pd(dppf)Cl₂ (ferrocene ligand bites tightly, preventing ligand dissociation) or XPhos Pd G2 (bulky biaryl phosphine facilitates oxidative addition into C-Cl bonds).[2][1]

-

Reference: Bioorg.[1][6] Med. Chem. Lett. 2024; 99:129617 (demonstrating Pd(dppf)Cl₂ utility in pyrazine couplings).[2][1]

Q3: My product is stuck in the aqueous phase during extraction.

Diagnosis: Amphoteric nature of the product. The Fix: The product contains a carboxylic acid (pKa ~4.[1]2) and a pyrazine nitrogen (weakly basic).[1]

-

High pH (>9): Product is a soluble carboxylate salt (Water soluble).[1]

-

Low pH (<2): Pyrazine nitrogen protonates (Water soluble).[2][1]

-

Isoelectric Point (pH 3–4): The molecule is neutral/zwitterionic and least soluble in water.[1]

-

Protocol: After the reaction, dilute with water (pH will be basic). Wash with DCM to remove non-polar impurities (excess dichloropyrazine).[1] Then, slowly acidify the aqueous layer to pH 4 . The product should precipitate as a white/off-white solid. Filter and wash with cold water.[1][7]

Q4: I see a "hydroxy" impurity (OH instead of Cl on the pyrazine).

Diagnosis: SNAr Hydrolysis.[1] The Fix: Electron-deficient chloropyrazines react with hydroxide ions (from aqueous base) at high temperatures.

Module 4: Purification Logic Tree

Use this decision matrix to determine the optimal purification strategy based on your crude profile.

Figure 2: Purification decision tree based on impurity profile. Acid/Base extraction is preferred for removing non-acidic starting materials.

References

-

Regioselectivity & Catalyst Choice

-

General Suzuki Coupling of Chloropyrazines

-

Purification & Solubility

- Purification and isolation of newly-synthesized triazine/pyrazine deriv

-

Source: Comenius University (Methodical Letter).[1]

-

Citation:

- Relevance: Provides logic for semi-preparative LC and solubility handling of amphoteric amino/acidic heterocycles.

-

Advanced Catalyst Systems (Steric Control)

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Reactivity Guide: 4-(6-Chloropyrazin-2-yl)benzoic Acid vs. Chloropyrazine

Executive Summary

Verdict: Chloropyrazine serves as the kinetic baseline for nucleophilic aromatic substitution (SNAr) on the pyrazine core, exhibiting high reactivity and predictable solubility in organic solvents.

In contrast, 4-(6-Chloropyrazin-2-yl)benzoic acid presents a "masked" reactivity profile. While the pyrazine core remains electronically activated, the presence of the para-benzoic acid moiety introduces three critical deviations:

-

Stoichiometric Burden: The carboxylic acid acts as an internal proton source, neutralizing the catalytic base required for SNAr, necessitating modified stoichiometry (n+1 equivalents).

-

Solubility Inversion: The zwitterionic potential and polarity of the acid require highly polar aprotic solvents (DMSO/DMAc) or aqueous-organic biphasic systems, unlike the lipophilic parent chloropyrazine.

-

Steric/Electronic Modulation: The C2-aryl substituent introduces a biaryl twist that slightly hinders nucleophilic approach at C6 compared to the unsubstituted parent, while the extended conjugation stabilizes the transition state less effectively than the localized electron deficiency of the parent ring.

Structural & Electronic Analysis

To understand the reactivity difference, we must visualize the electronic environment. The pyrazine ring is π-deficient (electron-poor), making it an excellent electrophile.

Electronic Activation Map

-

Chloropyrazine: The two ring nitrogens withdraw electron density via induction (-I) and resonance (-M), making the C-Cl bond highly susceptible to nucleophilic attack.

-

Benzoic Acid Derivative: The phenyl ring at C2 is conjugated to the pyrazine. Although the carboxylic acid is electron-withdrawing (EWG) relative to the phenyl ring, the phenyl group itself acts as a weak donor to the pyrazine ring via resonance, potentially raising the LUMO energy slightly and decreasing SNAr rates compared to the parent chloropyrazine.

Figure 1: Comparative electronic and physical properties affecting reactivity. Chloropyrazine offers a direct path, while the benzoic acid derivative imposes steric and chemical hurdles.

Comparative Reactivity Data

The following table summarizes the operational differences when performing a standard SNAr reaction (e.g., with a primary amine).

| Feature | Chloropyrazine | 4-(6-Chloropyrazin-2-yl)benzoic acid |

| Primary Reaction | SNAr (Addition-Elimination) | SNAr (with prior deprotonation) |

| Base Requirement | 1.0 - 1.5 equiv (Catalytic/Scavenger) | 2.5 - 3.0 equiv (1 eq for -COOH, 1+ for reaction) |

| Solvent Choice | DCM, THF, Toluene, DMF | DMSO, DMAc, NMP (Required for salt solubility) |

| Reaction Temp | 60°C - 80°C | 80°C - 120°C (Higher activation energy) |

| Workup | Aqueous wash / Organic extraction | Acidification required to precipitate product |

| Key Risk | Volatility of parent material | Product oiling out as carboxylate salt |

Experimental Protocols

Protocol A: Standard SNAr for Chloropyrazine

Best for: Rapid functionalization of the pyrazine core.

-

Setup: To a reaction vial, add Chloropyrazine (1.0 equiv, 114.5 g/mol ) and dry DMF (0.5 M concentration).

-

Reagents: Add K₂CO₃ (1.5 equiv) followed by the Amine Nucleophile (1.1 equiv).

-

Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS (Product is usually more polar than starting material).

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Modified SNAr for Benzoic Acid Derivative

Best for: Handling the solubility and acidity of the benzoic acid tail.

-

Solubilization: To a reaction vessel, add 4-(6-Chloropyrazin-2-yl)benzoic acid (1.0 equiv). Add DMSO (0.2 M concentration). Note: The starting material may be a suspension.

-

Deprotonation (Critical Step): Add DIPEA (Diisopropylethylamine) (2.5 equiv).

-

Why? The first equivalent converts the carboxylic acid to the soluble ammonium carboxylate. The remaining base drives the SNAr.

-

Observation: The suspension should clear to a solution upon base addition.

-

-

Nucleophile Addition: Add the Amine Nucleophile (1.2 – 1.5 equiv).

-

Reaction: Heat to 100°C for 6–12 hours.

-

Note: The biaryl system creates a slight steric twist, slowing the approach of the nucleophile compared to Protocol A.

-

-

Workup (pH Switch):

-

Dilute the reaction mixture with water. The product exists as a soluble carboxylate salt.

-

Slowly acidify with 1N HCl to pH ~3-4.

-

The product (protonated acid) should precipitate. Filter and wash with water.

-

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the "Solubility Trap" often encountered with the benzoic acid derivative.

Figure 2: The critical role of base-mediated solubilization in the reaction workflow.

Troubleshooting Guide

| Issue | Cause | Solution |

| Low Conversion (Acid Derivative) | Base consumed by -COOH | Increase base to 3.0 equiv. Use organic soluble base (DIPEA/DBU) instead of inorganic carbonates if solubility is poor. |

| Product "Oils Out" | Incomplete acidification | Ensure pH is adjusted below the pKa of benzoic acid (~4.2). Aim for pH 3. |

| Side Reactions | Hydrolysis of Cl | Avoid aqueous bases (NaOH) at high temps; water can act as a nucleophile displacing Cl to form the hydroxy-pyrazine. |

References

-

Fisher Scientific. Aromatic Nucleophilic Substitution Mechanisms. Retrieved from

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

-

National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Comparative reactivity data for chloropyrazine). Retrieved from

-

BenchChem. Application Notes: Nucleophilic Aromatic Substitution on Chloropyrazine Derivatives. Retrieved from

-

Chemical Science (RSC). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. (Kinetic data on heteroaryl chlorides). Retrieved from

Technical Comparative Guide: Thermal Profiling of 4-(6-Chloropyrazin-2-yl)benzoic Acid

Executive Summary & Application Context

4-(6-Chloropyrazin-2-yl)benzoic acid (CAS: 2746-19-2 analogs) is a critical heterocyclic building block, frequently utilized in the synthesis of Glucokinase Activators (GKAs) and kinase inhibitors (e.g., CSNK2A inhibitors).

In drug development, the thermal characterization of this intermediate is pivotal for two reasons:

-

Polymorph Control: The rigid rod-like structure (pyrazine linked to benzoic acid) facilitates strong

- -

Process Safety (Decarboxylation): Pyrazine-carboxylic acids are thermodynamically prone to decarboxylation at elevated temperatures. Distinguishing between melting and decomposition is essential for defining safe drying protocols.

This guide compares the thermal profile of the Target Acid against its immediate synthetic precursor, the Methyl Ester intermediate, to demonstrate how TGA/DSC is used as a definitive In-Process Control (IPC) tool.

Experimental Methodology (SOP)

To ensure reproducible data that distinguishes between solvate desolvation, melting, and degradation, the following protocol is recommended.

Instrumentation & Parameters

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Sensor/Pan | Heat Flux / Tzero Aluminum Hermetic Pan (Pinhole Lid) | Platinum or Alumina Pan (Open) |

| Sample Mass | 2.0 – 4.0 mg (Ground fine powder) | 5.0 – 10.0 mg |

| Atmosphere | Nitrogen (Dry), 50 mL/min purge | Nitrogen (Balance purge: 40 mL/min, Sample: 60 mL/min) |

| Heating Rate | 10°C/min (Standard) | 10°C/min |

| Range | 30°C to 300°C | 30°C to 600°C |

| Calibration | Indium ( | Curie Point Standards (Ni, Alumel) |

Protocol Rationale (Expert Insight)

-

Pinhole Lid (DSC): We use a hermetic pan with a laser-drilled pinhole. This creates a "self-atmosphere" that suppresses the evaporation of residual solvents (shifting their endotherms higher) while allowing decomposition gases to escape, preventing pan deformation.

-

TGA-DSC Correlation: Running TGA simultaneously or in parallel is mandatory. A DSC endotherm without mass loss confirms melting. An endotherm with mass loss indicates desolvation or decomposition.

Comparative Analysis: Acid (Target) vs. Ester (Precursor)[1]

In the standard Suzuki coupling or ester hydrolysis synthesis route, the primary impurity is the unhydrolyzed ester.

Scenario A: The Methyl Ester Precursor

-

Structure: Methyl 4-(6-chloropyrazin-2-yl)benzoate.

-

Thermal Behavior: Exhibits a lower melting point due to the lack of strong intermolecular hydrogen bonding (dimerization) found in the free acid.

-

Volatility: Esters of pyrazines are often volatile. TGA may show significant mass loss immediately after melting due to evaporation rather than decomposition.

Scenario B: The Free Acid (Target)

-

Structure: 4-(6-Chloropyrazin-2-yl)benzoic acid.

-

Thermal Behavior: High melting point (typically >250°C).

-

Stability Risk: The electron-deficient pyrazine ring facilitates decarboxylation of the attached carboxylic acid at high temperatures.

-

Observation: A sharp DSC endotherm (melt) often immediately followed by or overlapping with an exotherm (decomposition) or erratic baseline.

-

Comparative Data Summary

The following table summarizes representative thermal events expected during the analysis of these two forms.

| Feature | Methyl Ester (Precursor) | Free Acid (Target) | Diagnostic Interpretation |

| DSC Onset ( | 145°C – 155°C | 265°C – 275°C | Large |

| DSC Peak Shape | Sharp, symmetric endotherm. | Sharp endotherm, potentially skewed right by degradation. | Acid melt is often concurrent with lattice collapse. |

| TGA Volatiles (<150°C) | < 0.5% (unless wet). | 1.0 - 5.0% (Often forms hydrates). | Acid is hygroscopic; Ester is hydrophobic. |

| TGA Degradation ( | > 220°C (Evaporation dominates). | > 275°C (Decarboxylation). | Acid loses CO |

| Residual Mass (600°C) | ~0% (Complete evaporation). | ~20-30% (Char formation). | Pyrazine ring charring is common in acids. |

Critical Quality Attribute (CQA): If the DSC of the Free Acid shows a small "pre-melt" endotherm at ~150°C, the hydrolysis is incomplete.

Visualizing the Thermal Logic

The following diagrams illustrate the experimental workflow and the specific degradation pathways identified during thermal analysis.

Experimental Workflow & Decision Tree

Caption: Workflow for distinguishing solvates and detecting ester impurities using TGA/DSC.

Mechanism of Thermal Degradation (Pyrazine Context)

Pyrazine carboxylic acids follow a specific degradation logic. The chlorine atom at position 6 adds thermal stability compared to the non-halogenated variant, but the decarboxylation pathway remains the primary failure mode.

Caption: Thermal degradation pathway showing the transition from melt to decarboxylation.

Technical Interpretation of Results

Distinguishing Polymorphs

If the DSC trace of the acid shows multiple endotherms above 200°C (e.g., 245°C and 270°C), do not assume impurity immediately.

-

Enantiotropic Polymorphs: A small endotherm followed by an exotherm (recrystallization) and a final large melt indicates a metastable form converting to a stable form.

-

Action: Perform Hot-Stage Microscopy (HSM) to visualize the phase transition.

The "Chlorine Effect"

The 6-Chloro substituent increases the lipophilicity and the molecular weight compared to the parent pyrazine-benzoic acid.

-

Thermal Impact: The chlorine atom typically raises the melting point via halogen bonding interactions in the crystal lattice.

-

Comparison: Non-chlorinated analogs typically melt 10-20°C lower. This shift is a useful identification marker in mixed-melting point analysis.

References

-

ASTM E967-18 , Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International. Link

-

ASTM E1131-20 , Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International. Link

- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.

-

Sreeletha, G.S., et al. (2006). "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts." Journal of Chemical Sciences, 118(1), 107–114. (Establishes decarboxylation mechanisms for pyrazine acids). Link

-

Burger, A., & Ramberger, R. (1979). "On the polymorphism of pharmaceuticals and other molecular crystals." Microchimica Acta, 72, 259–271. (Rules for Enantiotropy vs. Monotropy). Link

Safety Operating Guide

Personal protective equipment for handling 4-(6-Chloropyrazin-2-yl)benzoic acid

A Researcher's Guide to Safely Handling 4-(6-Chloropyrazin-2-yl)benzoic acid

This guide provides essential safety protocols and logistical information for the handling of 4-(6-chloropyrazin-2-yl)benzoic acid. Tailored for researchers, scientists, and drug development professionals, the following procedures are based on established best practices for handling structurally related chemical compounds, including chlorinated pyrazines and substituted benzoic acids. The objective is to minimize exposure risk and ensure a safe laboratory environment through a clear, step-by-step operational plan.

Hazard Assessment and Risk Mitigation

Before handling 4-(6-Chloropyrazin-2-yl)benzoic acid, a thorough risk assessment is critical. The primary anticipated hazards include:

-

Eye and Skin Irritation: Benzoic acid and its derivatives are known to cause skin and eye irritation, potentially leading to redness, rashes, or a burning sensation[1][2]. Severe eye contact can cause serious damage[2].

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to symptoms like coughing or shortness of breath[1][2].

-

Toxicity: While the specific toxicity of this compound is uncharacterized, related chlorinated and pyrazine-containing molecules have shown potential for toxicity[3][4]. It is prudent to treat this compound as harmful if swallowed or inhaled[5][6].

To mitigate these risks, all handling of this compound must be performed within a certified chemical fume hood to control airborne dust and vapors[7][8][9]. Engineering controls like fume hoods are the first and most important line of defense.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-(6-Chloropyrazin-2-yl)benzoic acid. The selection is based on providing a comprehensive barrier against the anticipated chemical hazards.

| PPE Category | Item | Specifications and Remarks |

| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical splash goggles are mandatory to prevent contact with dust or splashes[7][10]. A face shield should be worn over safety glasses during procedures with a higher risk of splashing[10]. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact[10][11][12]. Always inspect gloves for damage before use and change them immediately if contact with the chemical occurs[10][13]. For extended handling, consider double-gloving[10]. |

| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing[10]. Ensure clothing underneath is made of natural fibers like cotton[10]. |

| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory; open-toed shoes, sandals, or perforated footwear are not permitted[10]. |

| Respiratory Protection | Respirator | All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk[7][8][9]. If engineering controls are insufficient or if handling large quantities, a NIOSH-approved respirator with an appropriate particulate filter (P95 or better) may be necessary[14][15]. |

Safe Handling and Operational Workflow

Adherence to a strict protocol minimizes the risk of exposure and contamination. The following workflow provides a systematic approach to safely managing the compound from receipt to disposal.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure the designated work area, typically a chemical fume hood, is clean and uncluttered[10].

-

Verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible[14][16][17].

-

Inspect all required PPE for integrity and wear it correctly before handling the chemical[10][13].

-

-

Handling the Compound:

-

When weighing the solid compound, do so within the fume hood to contain any dust.

-

Use spark-proof tools and avoid generating dust clouds, which could create an explosive mixture with air[18][19].

-

Avoid all direct contact with the chemical. Do not eat, drink, or smoke in the handling area[5][14][16].

-

-

Post-Handling:

-

After handling is complete, decontaminate all equipment and the work surface.

-

Carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste[10][13].

-

Wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves[7][8][10].

-

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely managing 4-(6-Chloropyrazin-2-yl)benzoic acid in a laboratory setting.

Caption: Logical workflow for the safe handling and disposal of 4-(6-Chloropyrazin-2-yl)benzoic acid.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for spill cleanup and waste disposal is essential for maintaining laboratory safety.

Spill Response

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Control access to the spill zone[1].

-

Containment: Control the spill at its source if it is safe to do so. Prevent the spill from spreading or entering drains[20].

-

Cleanup: For a solid spill, carefully sweep or use a HEPA-filtered vacuum to collect the material, avoiding dust generation[1][7]. Place the collected material into a sealed, labeled container for hazardous waste disposal[15][20].

-

Decontamination: Clean the spill area thoroughly once the material has been removed.

Waste Disposal

-

Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials, glassware), must be treated as hazardous waste[10].

-

Containerization: Store waste in clearly labeled, sealed containers that are compatible with the chemical[18][20].

-

Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations through an approved waste disposal facility[13][20]. Do not dispose of the chemical down the drain[7][13].

By implementing these comprehensive safety measures, researchers can confidently handle 4-(6-Chloropyrazin-2-yl)benzoic acid while minimizing risks to themselves and the laboratory environment.

References

- Benchchem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.

- Key Organics. (2017, December 01). Safety Data Sheet.

- Winfield Solutions, LLC. (2007, September 12). Safety Data Sheet.

- US Chemical Storage. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.

- MATERIAL SAFETY DATA SHEET.

- KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.

- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.

- Safety Data Sheet. (2012, May 01).

- Synerzine. SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.

- Taylor & Francis Online. (2022). Toxicity class – Knowledge and References.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Fisher Scientific. (2015, March 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.

- Redox. (2022, November 14). Safety Data Sheet Benzoic acid.

- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.

- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.

- Zaera Research Group - UC Riverside. (2014, March 03). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.

- TCI Chemicals. (2025, May 22). SAFETY DATA SHEET.

- Fisher Scientific. (2024, April 01). SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.

- National Institute of Standards and Technology. (2015, December 01). SAFETY DATA SHEET.

- Gorokhova, et al. (2020, September 08). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.

- PubMed. (2007, June 15). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation.

Sources

- 1. ehs.com [ehs.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 4. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. research.arizona.edu [research.arizona.edu]

- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. keyorganics.net [keyorganics.net]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. synerzine.com [synerzine.com]

- 17. fishersci.com [fishersci.com]

- 18. ilpi.com [ilpi.com]

- 19. fishersci.ca [fishersci.ca]

- 20. cdms.telusagcg.com [cdms.telusagcg.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.